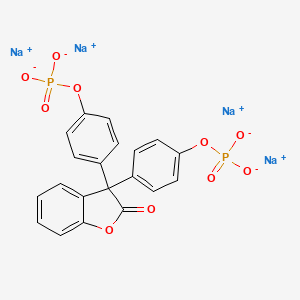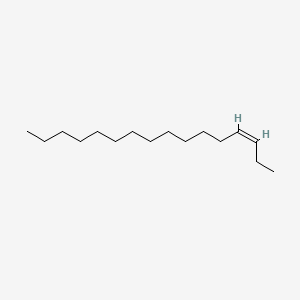
1-Isothiocyanato-4-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-4-methylpentane, also known as 4-methylpentyl isothiocyanate, is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group, which has the general formula RN=C=S. This compound has been detected in certain root vegetables and is considered a potential biomarker for the consumption of these foods .
Méthodes De Préparation
1-Isothiocyanato-4-methylpentane can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. This process can be carried out under aqueous conditions using cyanuric acid as the desulfurylation reagent . Another method involves the reaction of amines with phenyl isothiocyanate under mild conditions, which offers advantages such as low toxicity, low cost, and high yield .
Analyse Des Réactions Chimiques
1-Isothiocyanato-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and catalysts such as dimethylaminopyridine (DMAP). The major products formed from these reactions are typically thioureas and other sulfur-containing compounds .
Applications De Recherche Scientifique
1-Isothiocyanato-4-methylpentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology and Medicine: Naturally occurring isothiocyanates, including this compound, have been studied for their potential cancer chemopreventive properties.
Mécanisme D'action
The mechanism of action of 1-isothiocyanato-4-methylpentane involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. This interaction can result in the induction of detoxification enzymes, which help in the elimination of carcinogens and other harmful substances from the body .
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-4-methylpentane can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in peptide synthesis and as a reagent in organic chemistry.
Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and potential antimicrobial properties.
Benzyl isothiocyanate: Studied for its anticancer properties and found in various cruciferous vegetables.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .
Propriétés
Numéro CAS |
17608-07-0 |
|---|---|
Formule moléculaire |
C7H13NS |
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
1-isothiocyanato-4-methylpentane |
InChI |
InChI=1S/C7H13NS/c1-7(2)4-3-5-8-6-9/h7H,3-5H2,1-2H3 |
Clé InChI |
CZWUENKYXFGDIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



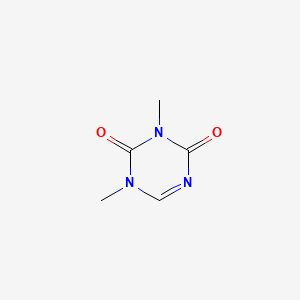

![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
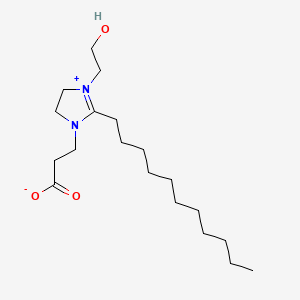
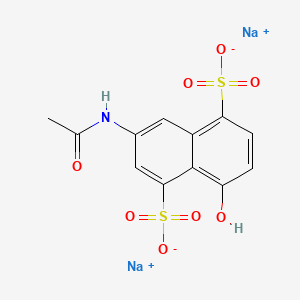
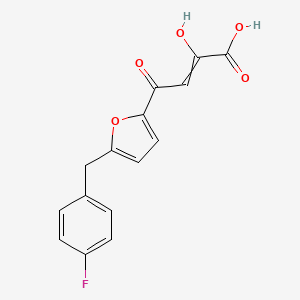
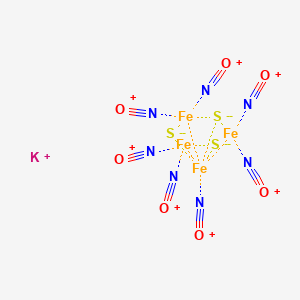
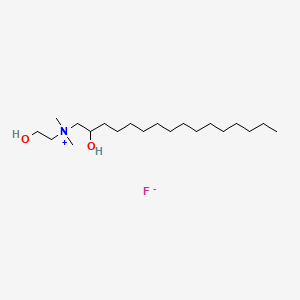
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
